molecular formula C27H17Br2N3 B13148668 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

Cat. No.: B13148668
M. Wt: 543.3 g/mol
InChI Key: DONBDCSSVAZAQJ-UHFFFAOYSA-N
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Description

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, and time), and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with molecular targets and pathways within a biological system. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H17Br2N3

Molecular Weight

543.3 g/mol

IUPAC Name

4-(3,5-dibromophenyl)-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine

InChI

InChI=1S/C27H17Br2N3/c28-23-13-22(14-24(29)15-23)26-16-25(31-27(32-26)20-5-2-1-3-6-20)19-10-8-18(9-11-19)21-7-4-12-30-17-21/h1-17H

InChI Key

DONBDCSSVAZAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=C(C=C4)C5=CN=CC=C5

Origin of Product

United States

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